molecular formula C21H21BrFNO3 B14071068 Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate

Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate

Cat. No.: B14071068
M. Wt: 434.3 g/mol
InChI Key: JYWPIVHJWDJGEO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: The bromo and fluorine substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The presence of the bromo and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21BrFNO3

Molecular Weight

434.3 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate

InChI

InChI=1S/C21H21BrFNO3/c1-3-11-24-19(16-10-9-13(22)12-17(16)23)18(21(26)27-4-2)14-7-5-6-8-15(14)20(24)25/h5-10,12,18-19H,3-4,11H2,1-2H3

InChI Key

JYWPIVHJWDJGEO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(C2=CC=CC=C2C1=O)C(=O)OCC)C3=C(C=C(C=C3)Br)F

Origin of Product

United States

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